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Silver(1+) neodecanoate

Cat. No.: B1583714
CAS No.: 68683-18-1
M. Wt: 279.12 g/mol
InChI Key: VITNGSZYDJOSPP-UHFFFAOYSA-M
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Description

Contextualization within Organometallic Chemistry of Group 11 Elements

Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal. wiley-vch.de Group 11 of the periodic table, also known as the coinage metals, consists of copper (Cu), silver (Ag), and gold (Au). wikipedia.org These elements are all excellent conductors of electricity and are relatively inert. wikipedia.org

Within this group, silver holds a unique position. While elemental silver has no known toxic effects, its ions can have antimicrobial properties. wikipedia.org In organometallic chemistry, silver compounds are versatile. For instance, silver nitrate (B79036) (AgNO₃) is a widely used precursor for many other silver compounds. wikipedia.org The silver(I) ion (Ag⁺) can form reversible bonds with alkenes, a property utilized in the separation of alkene mixtures. wikipedia.org Silver(1+) neodecanoate is an example of a Group 11 organometallic compound where the silver ion is bonded to the carboxylate group of neodecanoic acid. cymitquimica.com This places it within the broader class of metal carboxylates, which are widely studied for their diverse applications.

Historical Trajectory of Silver Carboxylates in Precursor Chemistry

The use of silver salts of carboxylic acids, known as silver carboxylates, as precursors in chemical reactions has a long history. One of the earliest and most well-known examples is the Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861 when he prepared methyl bromide from silver acetate (B1210297). wikipedia.org This reaction involves the treatment of a silver carboxylate with a halogen to produce an organic halide, and it proceeds through a radical mechanism. wikipedia.org

In the late 19th century, Angelo Simonini investigated the reactions of silver carboxylates with iodine, discovering that the stoichiometry of the reactants determined the products formed. wikipedia.org These early studies laid the groundwork for the use of silver carboxylates as precursors. Over time, research has expanded to include a wide variety of silver carboxylates, with variations in the carboxylic acid ligand used to tune the properties of the resulting compound. nih.gov This has led to the development of precursors with enhanced solubility in organic solvents and specific decomposition temperatures, making them suitable for a range of applications, including the deposition of thin metal films. nih.govmdpi.com

Contemporary Research Paradigms Involving this compound as a Functional Precursor

In modern research, this compound is primarily utilized as a functional precursor for the generation of silver-containing materials. Its applications are diverse and take advantage of its favorable chemical and physical properties.

Conductive Inks and Printed Electronics : this compound is a key component in metal-organic decomposition (MOD) inks. nycu.edu.twresearchgate.net These inks can be formulated for inkjet or screen printing to create conductive silver tracks on various substrates, including flexible ones like polyimide. canada.caresearchgate.net When heated, the silver neodecanoate in the ink decomposes to form metallic silver, resulting in a conductive film. nycu.edu.twresearchgate.net Research has shown that inks based on silver neodecanoate can produce printed traces with low resistivity and excellent mechanical robustness. canada.ca For example, a solution of silver neodecanoate in xylene can be thermally decomposed to create silver films with resistivities below 4.5 × 10⁻⁵ Ω·cm after sintering at temperatures above 160°C. researchgate.net

Nanoparticle Synthesis : The compound is a widely used precursor for the synthesis of silver nanoparticles (AgNPs). cymitquimica.comresearchgate.net The thermal decomposition of silver neodecanoate is a common method to produce AgNPs. researchgate.net The size and shape of the resulting nanoparticles can be controlled by adjusting reaction conditions. acs.org For instance, researchers have developed a method to synthesize nonspherical silver nanoparticles by reducing a liquid extract of silver neodecanoate in benzyl (B1604629) alcohol. ogarev-online.ruresearchgate.net This method is noted for its simplicity and potential for industrial-scale production of silver nano- and microplates. ogarev-online.ru

3D Printing and Advanced Manufacturing : this compound has been incorporated into photoresins for 3D printing applications. nih.gov In a process known as polymerization-induced phase separation, a resin containing the silver precursor can be printed into a 3D object. nih.gov Post-printing, the silver neodecanoate can be converted to metallic silver, creating objects with embedded conductive pathways or surface coatings. google.com The molecular nature of silver neodecanoate is advantageous as it allows for high concentrations in the resin without the light-scattering issues that would be caused by using nanoparticle fillers. nih.gov

Catalysis : Silver salts, including carboxylates, play a crucial role as additives in various catalytic reactions, particularly in C-H activation. nih.govrsc.org While specific research on this compound as a primary catalyst is less common, the broader class of silver carboxylates is known to facilitate such transformations. nih.gov They can act as halide scavengers or participate in the catalytic cycle. rsc.org

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₀H₁₉AgO₂ strem.com
Molecular Weight279.13 g/mol strem.com
AppearanceWhite or off-white powder
CAS Number68683-18-1 cymitquimica.comstrem.com
IUPAC Namesilver;3,3,5,5-tetramethylhexanoate nih.gov

Significance of Branched Carboxylate Ligands in Silver(1+) Chemistry

The "neodecanoate" portion of this compound refers to the ligand, which is a branched-chain carboxylic acid. cymitquimica.com This branched structure is not incidental; it imparts several crucial properties to the silver complex that are advantageous for its applications as a precursor.

Solubility : The bulky, branched alkyl groups of the neodecanoate ligand enhance the compound's solubility in non-aqueous, organic solvents like xylene and toluene. cymitquimica.com This is a critical feature for applications such as formulating MOD inks for printing, where a soluble precursor is necessary to create a homogeneous solution. researchgate.netamericanelements.com In contrast, silver salts of linear carboxylic acids with shorter chains have lower solubility in nonpolar solvents.

Thermal Stability and Decomposition : The structure of the carboxylate ligand influences the thermal decomposition behavior of the silver salt. While silver carboxylates, in general, decompose upon heating to yield metallic silver, the specific temperature and byproducts are dependent on the nature of the organic ligand. nih.gov The branched structure of neodecanoate affects the decomposition pathway and temperature. For instance, studies comparing different silver carboxylates have shown that the thermal decomposition temperature of silver 2-ethylhexanoate (B8288628) is around 190.3°C, which is lower than that of some other carboxylates. nycu.edu.tw The controlled decomposition of this compound is essential for its use in creating well-adhered and uniform silver films and nanoparticles. nycu.edu.twcanada.ca

Influence on Nanoparticle Formation : In the synthesis of silver nanoparticles, the carboxylate ligand can act as a capping agent, influencing the size and dispersity of the resulting nanoparticles. acs.org Research has indicated that the use of branched-chain carboxylates can lead to larger and more polydisperse nanoparticles compared to those synthesized from silver salts of long, linear alkyl chains. acs.org This provides a handle for tuning the properties of the nanomaterials for specific applications.

Table 2: Comparison of Silver Carboxylates

CompoundFormulaMolecular Weight (g/mol)Key Characteristics/ApplicationsReference
This compoundC₁₀H₁₉AgO₂279.13Good solubility in organic solvents, used in conductive inks and nanoparticle synthesis.
Silver 2-EthylhexanoateC₈H₁₅AgO₂247.09Catalyst in polymer synthesis; less thermally stable than silver neodecanoate.
Silver StearateC₁₈H₃₅AgO₂431.33Used in antimicrobial coatings; higher decomposition temperature (~200°C).
Silver BehenateC₂₂H₄₃AgO₂487.43Used in X-ray contrast agents; low solubility and slow decomposition.
Silver AcetateCH₃CO₂Ag166.91Historical use in the Borodin-Hunsdiecker reaction. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19AgO2 B1583714 Silver(1+) neodecanoate CAS No. 68683-18-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

silver;3,3,5,5-tetramethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2.Ag/c1-9(2,3)7-10(4,5)6-8(11)12;/h6-7H2,1-5H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITNGSZYDJOSPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19AgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68683-18-1
Record name Neodecanoic acid, silver(1+) salt (1:1)
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Record name Neodecanoic acid, silver(1+) salt (1:1)
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Record name Silver(1+) neodecanoate
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Synthetic Methodologies and Precursor Design for Silver 1+ Neodecanoate

Diverse Synthetic Routes for Silver(1+) Neodecanoate Production

The production of this compound can be approached through various methodologies, ranging from traditional wet chemistry techniques to more modern, sustainable processes.

Direct precipitation and salt metathesis are the most commonly documented methods for synthesizing this compound. These routes involve the reaction of a silver source with neodecanoic acid or its corresponding salt.

One prevalent method is a two-step salt metathesis reaction . google.com This process begins with the saponification of neodecanoic acid with an alkali base, such as sodium hydroxide, to form an aqueous solution of sodium neodecanoate. google.comprepchem.com Subsequently, an aqueous solution of silver nitrate (B79036) is added to this mixture. prepchem.com This results in a double displacement reaction where the highly insoluble this compound precipitates out of the solution, while the sodium nitrate byproduct remains dissolved. google.comprepchem.com A significant drawback of this approach is the need for expensive silver nitrate as a starting material and the requirement for extensive washing of the precipitate with large volumes of water and methanol to remove the sodium salt impurity. google.com

A more direct approach involves the reaction of neodecanoic acid with silver oxide (Ag₂O) . google.com In this single-step method, silver oxide powder is added directly to a solution of neodecanoic acid in an aromatic hydrocarbon solvent like toluene or 1,2,4-trimethylbenzene at room temperature. google.com The reaction yields this compound and water, with the silver salt remaining dissolved in the organic solvent. google.com This method is advantageous as it utilizes a less expensive silver source and can produce a solution ready for direct use in applications like conductive inks, bypassing the need for precipitation and extensive washing. google.com

FeatureSalt Metathesis MethodDirect Silver Oxide Method
Silver SourceSilver Nitrate (AgNO₃)Silver Oxide (Ag₂O)
Primary ReactantsSodium Neodecanoate and Silver NitrateNeodecanoic Acid and Silver Oxide
Solvent SystemTypically a water/alcohol mixtureAromatic hydrocarbon (e.g., Toluene)
Number of StepsTwo (Saponification, then Precipitation)One (Direct Reaction)
Key ByproductSodium Nitrate (NaNO₃)Water (H₂O)
AdvantagesWell-established precipitation techniqueLower cost, fewer steps, less waste
DisadvantagesExpensive AgNO₃, significant wastewater generation from washingRequires removal of water byproduct for some applications

Solvothermal and hydrothermal synthesis are methods that involve chemical reactions in a closed system (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures, using organic solvents or water, respectively. While these techniques are widely employed for the controlled synthesis of metallic nanoparticles, their application for the direct synthesis of this compound is not extensively documented in scientific literature.

Typically, these pathways use silver salts, such as silver nitrate or silver acetate (B1210297), as precursors which are then reduced to form metallic silver nanoparticles. whiterose.ac.ukresearchgate.netkit.edu For instance, hydrothermal methods have been used to synthesize silver nanoparticles from silver nitrate in the presence of a reducing and capping agent like polyvinylpyrrolidone (PVP). whiterose.ac.ukkit.edu Similarly, silver acetate has been used as a precursor to form silver nanoparticles under hydrothermal conditions at temperatures between 250 - 450 °C. researchgate.net These processes focus on the reduction of the Ag⁺ ion to its metallic state (Ag⁰), rather than the formation of a stable silver carboxylate salt.

Mechanochemistry utilizes mechanical energy, often generated through ball milling, to induce chemical reactions and phase transformations in solid-state reactants. This solvent-free technique is recognized for its potential in green chemistry.

In the context of silver compounds, mechanochemical methods have been primarily investigated for two purposes:

Synthesis of Silver Nanoparticles : This involves milling a silver precursor, such as silver nitrate, with a solid-state reducing agent. mdpi.com For example, silver nanoparticles have been successfully synthesized by milling AgNO₃ with plant matter, where biomolecules within the plant act as the reducing and capping agents. mdpi.com

Inducing Phase Transitions : Intensive mechanical activation of pre-synthesized long-chain silver carboxylates (e.g., silver stearate) has been shown to cause phase transitions, converting the material into a stabilized high-temperature phase. imaging.org

However, the direct synthesis of this compound from neodecanoic acid and a silver source via mechanochemical means is not a commonly reported pathway. The literature focuses more on the reduction of silver salts to nanoparticles or the physical transformation of existing salts. mdpi.comresearchgate.net

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, the direct reaction between neodecanoic acid and silver oxide represents a more sustainable approach compared to the traditional salt metathesis method. google.com

This "greener" pathway aligns with several key principles of green chemistry:

Atom Economy : The reaction produces the desired product and water, resulting in a higher atom economy than the metathesis reaction, which generates a salt byproduct (sodium nitrate). google.com

Waste Prevention : It avoids the creation of large volumes of salt-contaminated wastewater that requires treatment and disposal. The traditional method necessitates extensive washing to remove sodium nitrate impurities from the precipitated product. google.com

Energy Efficiency : The direct reaction can be performed at room temperature, reducing the energy input that might be required for heating or subsequent purification steps. google.com

While the term "green synthesis" in silver chemistry often refers to the biogenic production of silver nanoparticles using plant extracts or microorganisms as reducing agents, the direct silver oxide method provides a clear example of applying green chemistry principles to the synthesis of the organometallic compound itself. nih.govnanomedicine-rj.com

Precursor Purity and Ligand Engineering in Neodecanoate Chemistry

The properties of this compound are intrinsically linked to the characteristics of its precursor, neodecanoic acid. As a branched carboxylic acid, its structure directly influences the formation and purity of the final silver salt.

Neodecanoic acid is not a single chemical entity but rather a complex mixture of constitutional isomers of C₁₀H₂₀O₂. wikipedia.org These isomers are primarily trialkyl acetic acids, characterized by a quaternary alpha-carbon—the carbon atom adjacent to the carboxyl group—bonded to three other alkyl groups. wikipedia.org This high degree of branching is a defining feature of neodecanoic acid.

The specific arrangement and size of the alkyl groups create significant steric hindrance around the carboxyl functional group. This structural complexity has several implications for the synthesis and purity of this compound:

Reaction Kinetics : The bulky nature of the isomers can influence the rate at which the silver ion coordinates with the carboxylate group.

Crystallinity and Physical Form : The presence of multiple, differently shaped isomers in the starting material makes it difficult for the resulting silver salt to pack into a regular, crystalline lattice. This often results in a product that is amorphous or microcrystalline, and can sometimes be a sticky or greasy solid rather than a fine powder. researchgate.net This lack of crystallinity can affect purification processes like recrystallization and may impact the material's handling and formulation.

Solubility : The highly branched, non-polar alkyl chains are responsible for the compound's characteristic high solubility in organic solvents, a key property for its use in applications like metal-organic decomposition (MOD) inks. researchgate.net

The isomeric composition is therefore a critical parameter that dictates the physical state, solubility, and ultimately the functional purity of the synthesized this compound.

Examples of Isomers Found in Neodecanoic Acid Mixtures
Isomer Name
2,2,3,5-Tetramethylhexanoic acid
2,4-Dimethyl-2-isopropylpentanoic acid
2,5-Dimethyl-2-ethylhexanoic acid
2,2-Dimethyloctanoic acid
2,2-Diethylhexanoic acid

Table data sourced from Wikipedia. wikipedia.org

Rational Design of Neodecanoate Derivatives for Tunable Reactivity

The reactivity of this compound, particularly its decomposition temperature and solubility, is largely dictated by the structure of the neodecanoate ligand. Neodecanoic acid is a mixture of isomeric, highly branched C10 carboxylic acids. This inherent branching creates significant steric hindrance around the silver cation, influencing the compound's stability and solubility in organic solvents. researchgate.net The rational design of neodecanoate derivatives offers a pathway to tune these properties for specific applications.

Key design strategies focus on modifying the alkyl chains of the carboxylic acid ligand to modulate steric and electronic effects.

Steric Hindrance: Increasing the bulkiness of the alkyl groups can enhance the kinetic stability of the silver salt. This is because bulkier ligands can better shield the silver center from reacting with other species, potentially increasing the decomposition temperature. Conversely, reducing steric bulk might lower the decomposition temperature, which is desirable for low-temperature curing of conductive inks.

Chain Length and Branching: Altering the length and branching pattern of the ligand's carbon backbone directly impacts its solubility in various organic solvents. For instance, longer or more complex branching can improve solubility in nonpolar solvents like toluene or xylenes, which are often used as vehicles in paste formulations. google.com

Electronic Effects: While less common for aliphatic carboxylates, the introduction of electron-withdrawing or electron-donating groups onto the ligand framework could, in principle, alter the lability of the silver-carboxylate bond. This would directly influence the temperature and rate of thermal decomposition to metallic silver.

The deliberate modification of the carboxylate ligand allows for the creation of silver precursors with tailored properties, optimizing them for specific deposition and curing processes in printed electronics.

Table 1: Theoretical Design Parameters for Neodecanoate Derivatives

Modification Strategy Ligand Example Expected Effect on Silver(1+) Salt Target Application
Increase Steric Bulk 2,2-Di-tert-butylpropanoic acid Increased thermal stability; altered solubility High-temperature stable precursors
Modify Chain Length Dodecanoic acid (Lauric acid) Modified solubility profile; potential change in decomposition kinetics researchgate.net Inks requiring specific solvent compatibility
Introduce Branching 2-Ethylhexanoic acid High solubility in organic solvents; lower decomposition temperature researchgate.net Low-temperature sintering inks for flexible substrates

Advanced Purification Protocols for Research-Grade this compound

Achieving high purity is essential for research-grade this compound, as impurities can significantly affect its performance, stability, and the properties of the resulting silver materials. Common impurities may include unreacted starting materials like neodecanoic acid, precursor salts (e.g., sodium nitrate if using a salt metathesis route), or residual solvents. google.comresearchgate.net

Standard synthesis often involves reacting neodecanoic acid with a base like sodium hydroxide to form sodium neodecanoate, which is then reacted with silver nitrate. prepchem.com Another method involves the direct reaction of neodecanoic acid with silver oxide in a solvent like toluene. google.com While initial filtration and washing with solvents like water and methanol can remove bulk ionic impurities, achieving research-grade purity requires more advanced protocols. google.com

Recrystallization: This is a powerful technique for purifying solid organic and organometallic compounds. The choice of solvent is critical. An ideal solvent system would dissolve the this compound at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. The high solubility of this compound in aromatic hydrocarbons like toluene and o-xylene suggests these could be suitable for recrystallization. google.com The process involves dissolving the crude product in a minimal amount of a hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to promote the growth of high-purity crystals.

Solvent Washing and Extraction: A targeted washing procedure can remove specific impurities. For example, unreacted neodecanoic acid might be removed by washing the crude product with a solvent in which the acid is soluble but the silver salt is not. A researcher experiencing a "greasy" or "sticky" product suggested that residual sodium neodecanoate or neodecanoic acid could be the cause, indicating the need for more rigorous washing. researchgate.net

Precipitation/Anti-Solvent Method: Purity can be enhanced by dissolving the crude this compound in a good solvent (e.g., toluene) and then adding an "anti-solvent" (a solvent in which the compound is insoluble, e.g., methanol) to force the precipitation of the purified product. google.com This technique can be highly effective at removing impurities that remain soluble in the mixed solvent system.

The success of any purification protocol is typically verified through analytical techniques such as spectroscopy (FTIR, NMR), thermal analysis (TGA/DSC), and elemental analysis to confirm the identity and purity of the final compound.

Table 2: Comparison of Purification Techniques for this compound

Technique Principle Impurities Targeted Advantages
Recrystallization Difference in solubility at different temperatures Soluble impurities, byproducts Can yield very high purity crystalline material
Solvent Washing Differential solubility of compound vs. impurities Unreacted starting materials, certain salts Simple, effective for removing specific impurities
Precipitation (Anti-Solvent) Inducing precipitation by changing solvent composition Impurities that are soluble in the final solvent mixture Rapid, can be highly selective with proper solvent choice

Structural Elucidation and Crystallographic Investigations of Silver 1+ Neodecanoate

Single Crystal X-ray Diffraction Analysis of Silver(1+) Neodecanoate

While a complete single-crystal X-ray diffraction study for this compound is not widely reported in publicly accessible literature, the structural characteristics can be inferred from the known behavior of silver(I) carboxylate complexes.

Coordination Environment and Geometry of Silver(I) Centers

The silver(I) ion, with its d¹⁰ electronic configuration, exhibits significant flexibility in its coordination sphere, accommodating a variety of geometries and coordination numbers, typically ranging from 2 to 6. researchgate.net This flexibility allows it to adopt coordination geometries such as linear, trigonal, T-shaped, tetrahedral, square-planar, or even octahedral, depending on the steric and electronic properties of the ligands involved. researchgate.net

In silver carboxylate complexes, the carboxylate group can coordinate to the silver(I) center in several modes, including monodentate, bidentate (chelating or bridging), or a combination thereof. The bulky, branched alkyl group of the neodecanoate ligand likely influences the solid-state structure, potentially favoring lower coordination numbers to minimize steric hindrance. It is common for silver carboxylates to form dimeric or polymeric structures where carboxylate ligands bridge two or more silver centers.

Table 1: Common Coordination Geometries of Silver(I) Centers

Coordination Number Geometry
2 Linear
3 Trigonal, T-shaped
4 Tetrahedral, Square-planar
5 Square-pyramidal, Trigonal-bipyramidal

Powder X-ray Diffraction (PXRD) for Phase Identification and Amorphous Phase Analysis

Powder X-ray diffraction (PXRD) is a crucial technique for identifying crystalline phases and assessing sample purity. While often used to confirm the crystalline nature of silver nanoparticles formed from the thermal decomposition of this compound, PXRD is also vital for characterizing the precursor itself. nih.gov The diffraction pattern of pure, crystalline this compound would exhibit a unique set of diffraction peaks at specific 2θ angles, serving as a fingerprint for this compound.

Table 2: Representative PXRD Peaks for FCC Silver Nanoparticles

2θ Angle (°) Miller Index (hkl)
~38.1 (111)
~44.3 (200)
~64.4 (220)
~77.3 (311)

Note: These peaks correspond to the decomposition product (metallic silver), not this compound itself. Data sourced from typical silver nanoparticle characterization studies. nih.govresearchgate.net

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide complementary information to diffraction techniques, offering details about chemical bonding and the local environment of atoms.

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Metal-Ligand Modes

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules. mdpi.com For this compound, these methods are particularly useful for confirming the coordination of the carboxylate ligand to the silver ion.

In the FT-IR spectrum, the key region of interest is the carbonyl (C=O) stretching frequency. The free neodecanoic acid shows a characteristic C=O stretch at a higher wavenumber. Upon coordination to a metal ion like silver(I), this band shifts. Specifically, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) become prominent. The frequency separation (Δν) between νₐₛ(COO⁻) and νₛ(COO⁻) provides valuable information about the coordination mode (monodentate, bidentate chelating, or bridging). A characteristic C=O stretch for the coordinated carboxylate in this compound is observed around 1550 cm⁻¹.

Raman spectroscopy offers complementary information, especially for the low-frequency region where metal-ligand vibrations (e.g., Ag-O modes) occur. spectroscopyonline.commorana-rtd.com These low-frequency bands are often weak or inaccessible in standard FT-IR spectroscopy. spectroscopyonline.com

Table 3: Key Vibrational Modes for this compound Analysis

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Information Provided
C-H stretching 2850 - 3000 FT-IR, Raman Confirms presence of alkyl chains
Asymmetric COO⁻ stretch (νₐₛ) 1540 - 1650 FT-IR, Raman Confirms carboxylate coordination
Symmetric COO⁻ stretch (νₛ) 1300 - 1450 FT-IR, Raman Confirms carboxylate coordination

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a potent tool for probing the local atomic environment in solid materials, providing information that is often inaccessible by other methods. preprints.org It can distinguish between different crystalline forms (polymorphs), identify amorphous content, and provide insights into molecular dynamics.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the oxidation state and local atomic structure of a specific element within a compound. In the context of this compound, XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region, can provide definitive information about the +1 oxidation state of the silver atoms.

The energy position of the absorption edge in a XANES spectrum is highly sensitive to the oxidation state of the absorbing atom. researchgate.netnih.gov For this compound, the Ag LIII-edge XANES spectrum would be compared against reference spectra of silver compounds with known oxidation states, such as silver foil (Ag0), silver(I) oxide (Ag2O), and silver(II) oxide (AgO). The absorption edge of this compound is expected to appear at a higher energy than that of metallic silver, consistent with its +1 oxidation state. This shift to higher energy is a direct consequence of the increased binding energy of the core electrons due to the positive charge on the silver ion. researchgate.net

Furthermore, the features in the XANES spectrum are influenced by the local coordination environment of the silver atom. The interaction of the ejected photoelectron with the surrounding atoms (in this case, the oxygen atoms of the neodecanoate ligand) creates characteristic oscillations in the spectrum. Analysis of these features can reveal details about the geometry and nature of the Ag-O bonding. For instance, studies on the interaction of silver ions with amino acids have shown that Ag-O bonding can be distinguished from other bonding environments, such as Ag-S or Ag-N. nih.gov In this compound, the coordination of the silver ion to the carboxylate group of the neodecanoate ligand would produce a distinct XANES fingerprint.

Table 1: Expected Positions of the Ag K-edge in XAS for Different Silver Compounds

Compound Silver Oxidation State Expected Edge Position Shift Relative to Ag(0)
Silver Foil 0 Reference (0 eV)
This compound +1 Positive Shift
Silver(I) Oxide (Ag2O) +1 Positive Shift
Silver(II) Oxide (AgO) +2 Larger Positive Shift

Note: This table is illustrative and based on general principles of XAS. researchgate.net The exact energy shift for this compound would need to be determined experimentally.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical state, and electronic structure of the elements within the top few nanometers of a material's surface. For this compound, XPS is instrumental in confirming the +1 oxidation state of silver and understanding the surface chemistry of the compound.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. The Ag 3d region of the XPS spectrum is of particular interest for silver compounds. It consists of two spin-orbit split peaks, the Ag 3d5/2 and Ag 3d3/2 peaks, with a characteristic separation of approximately 6.0 eV. thermofisher.com

For this compound, the binding energies of the Ag 3d peaks are expected to be shifted to higher values compared to metallic silver. This chemical shift is a direct result of the positive charge on the silver ion in the +1 oxidation state. However, it is noteworthy that silver oxides can exhibit an anomalous negative binding energy shift relative to the metal, which is attributed to initial-state factors like ionic charge and lattice potential. xpsfitting.com In the case of silver carboxylates like this compound, a positive shift is generally anticipated, distinguishing it from metallic silver.

A detailed analysis of the high-resolution XPS spectra of the C 1s and O 1s regions can further elucidate the structure of the neodecanoate ligand and its coordination to the silver ion. For instance, the C 1s spectrum would show components corresponding to the alkyl chain and the carboxylate group. The O 1s spectrum would provide information about the oxygen atoms in the carboxylate group and their bonding to the silver atom.

Table 2: Representative Ag 3d Binding Energies from XPS Analysis

Compound/Chemical State Ag 3d5/2 Binding Energy (eV) Ag 3d3/2 Binding Energy (eV)
Silver Metal (Ag0) ~368.2 ~374.2
Silver(I) Oxide (Ag2O) ~367.9 ~373.9
Silver(II) Oxide (AgO) ~367.4 ~373.4
Silver(1+) Carboxylates Expected > 368.2 eV Expected > 374.2 eV

Note: The binding energies for silver metal and oxides are reference values. xpsfitting.com The values for silver(1+) carboxylates are expected trends based on chemical principles.

The surface sensitivity of XPS also makes it a valuable tool for studying the stability and decomposition of this compound. For example, exposure to electron beams or heat can induce the decomposition of the compound, leading to the formation of metallic silver. This transformation can be monitored by observing the shift in the Ag 3d binding energies back to values characteristic of metallic silver. nih.gov

Reaction Mechanisms and Chemical Transformations Involving Silver 1+ Neodecanoate

Thermal Decomposition Pathways and Kinetics of Silver(1+) Neodecanoate

The thermal decomposition of this compound is a critical process for applications such as conductive ink sintering. This process involves the transformation of the silver salt into metallic silver, driven by heat. The study of its thermal behavior provides insights into the temperatures required for conversion and the nature of the decomposition products.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques to characterize the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Studies on silver neodecanoate reveal a multi-stage decomposition process. Typically, the initial weight loss observed in TGA is attributed to the volatilization of any residual solvent. The primary decomposition event, which involves the breakdown of the neodecanoate ligand and the reduction of silver ions to metallic silver, occurs at higher temperatures. For pure silver neodecanoate, the peak of the differential thermographic curve is observed in the range of 238 to 252 °C. However, in formulated inks containing additives like ethyl cellulose (B213188), this decomposition temperature can be significantly lowered to around 188 °C.

DSC analysis complements TGA by identifying the energetic nature of the transitions. The decomposition of silver carboxylates is generally an exothermic process, corresponding to the formation of stable metallic silver. For silver neodecanoate, exothermic peaks in DSC curves correlate with the mass loss events observed in TGA, confirming the decomposition and reduction of the silver salt. The presence of other substances, such as silver oxide, can influence the thermal profile, with silver neodecanoate facilitating the reduction of silver oxide at a lower temperature (around 180 °C) than its decomposition temperature alone (around 400 °C).

Interactive Data Table: Thermal Analysis of Silver Carboxylates

Silver CarboxylateDecomposition Temperature Range (°C)Key Observations
This compound238 - 252Peak decomposition temperature for the pure compound.
This compound with ethyl cellulose~188Lowered decomposition temperature in a formulated ink.
Silver Acetate (B1210297)180 - 270Proceeds in one major step, forming Ag2O as a solid residue in air.
Silver Behenate>226Undergoes several phase transitions before decomposition.

Note: The decomposition temperatures can be influenced by factors such as heating rate, atmosphere, and the presence of additives.

In-situ high-temperature X-ray diffraction (XRD) is a powerful technique to study the crystallographic changes that occur in a material as it is heated. While specific in-situ high-temperature XRD data for this compound is not extensively available in the public domain, studies on analogous long-chain silver carboxylates, such as silver behenate, provide valuable insights into the expected behavior.

These studies reveal that silver carboxylates can undergo several phase transformations before the onset of decomposition imaging.orgcambridge.org. For silver behenate, multiple crystalline and liquid crystal phases are observed upon heating cambridge.org. The layered structure of these compounds changes, with the interlayer spacing decreasing at higher temperatures imaging.org. As the temperature further increases, the crystalline peaks of the silver carboxylate disappear, and broad reflections corresponding to the formation of metallic silver emerge imaging.org. This transformation from a crystalline silver salt to metallic silver is a key step in the formation of conductive films. It is plausible that this compound, with its branched alkyl chains, also exhibits complex phase behavior leading up to its decomposition into metallic silver.

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition measurlabs.comnih.govresearchgate.net. It is often coupled with TGA, using techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to analyze the off-gases.

During the thermolysis of this compound, the decomposition of the neodecanoate ligand is expected to produce a mixture of gaseous products. Based on the structure of the neodecanoic acid, the primary evolved gases are likely to be carbon dioxide (CO2) from the decarboxylation of the carboxylate group, and various hydrocarbons from the fragmentation of the branched alkyl chain. One study suggests the liberation of CO, CO2, and long-chain alkane gases during the thermal decomposition of a silver neodecanoate-based ink. The specific composition of the evolved gases can be influenced by the decomposition atmosphere (e.g., inert or oxidative). EGA provides a detailed fingerprint of the decomposition process, which is crucial for understanding the reaction mechanism and for process optimization in applications where outgassing can be a concern.

The decarboxylation of the carboxylate group is a key step in the thermal decomposition of this compound, leading to the formation of metallic silver. The mechanism of this process in silver carboxylates has been a subject of interest.

One proposed mechanism involves the formation of a silver carboxylate complex. The decarboxylation proceeds via the ejection of a CO2 molecule from this complex. This is followed by a protodemetallation step, where a proton from another carboxylic acid molecule is transferred, regenerating the starting complex in a catalytic cycle. The steric effects of substituents on the carboxylate ligand can significantly influence the reaction barriers. For instance, bulky groups near the carboxylate can destabilize the starting complex, thereby promoting decarboxylation.

Another proposed pathway, particularly in the presence of an oxidizing agent, involves the oxidation of silver(I) to silver(II). The silver(II) species can then convert the carboxylate anion into an aryl carboxylate radical. This radical can then readily eliminate carbon dioxide to generate an aryl radical, which can subsequently abstract a hydrogen atom to form the final organic product. While this mechanism is described for aryl carboxylic acids, a similar radical-based process could be envisioned for the aliphatic neodecanoate ligand under certain conditions.

Photochemical Reactivity and Light-Induced Transformations

This compound can also undergo transformations when exposed to light, a property that is harnessed in certain applications for the low-temperature formation of silver nanoparticles and conductive patterns.

The photochemical reactivity of silver compounds often involves the photo-reduction of silver ions (Ag+) to metallic silver (Ag0). This process is fundamental to the light-induced formation of silver nanoparticles from precursors like silver neodecanoate researchgate.net.

The mechanism of photo-reduction can be influenced by the surrounding medium and the presence of other chemical species. In general, the absorption of light by the silver carboxylate or a photosensitizer leads to an excited state. This excited species can then undergo an electron transfer reaction, resulting in the reduction of the silver ion.

The kinetics of these photo-reduction processes can be controlled by factors such as the wavelength and intensity of the light, the reaction temperature, and the concentration of the silver precursor rsc.org. For instance, in the photomediated synthesis of silver nanoparticles, shorter excitation wavelengths and lower temperatures can favor the formation of certain nanoparticle morphologies, while longer wavelengths and higher temperatures can lead to different shapes rsc.org. This suggests that the reaction pathway and the growth of the resulting silver nanostructures are kinetically controlled. The neodecanoate ligand itself may play a role in the photoreduction process, potentially acting as a reducing agent upon photoexcitation or influencing the stability and growth of the nascent silver nanoparticles.

Wavelength-Dependent Photoreactivity and Quantum Yields

The photochemical decomposition of this compound is a process of significant interest, particularly in the formation of silver nanoparticles for applications in conductive inks and printed electronics. This process is known to be sensitive to ultraviolet (UV) light, which can initiate the reduction of silver(I) ions to metallic silver. manchester.ac.ukmanchester.ac.uk The efficiency and outcome of this photoreduction are dependent on the wavelength of the incident radiation.

While specific quantum yield data for the photolysis of this compound is not extensively documented in publicly available literature, the general principles of silver carboxylate photochemistry suggest that the process is most efficient in the UV region of the electromagnetic spectrum. The absorption of a photon of sufficient energy by the silver carboxylate complex leads to an electronic excitation. This excited state can then undergo a decarboxylation reaction, resulting in the formation of a silver atom (Ag⁰) and the release of carbon dioxide and an organic radical. The aggregation of these silver atoms subsequently leads to the formation of silver nanoparticles. imaging.orgresearchgate.netimaging.org

The size and morphology of the resulting silver nanoparticles can be influenced by the irradiation wavelength. Shorter wavelengths (higher energy) may lead to a higher rate of silver atom formation, which can influence the nucleation and growth kinetics of the nanoparticles. For instance, studies on other silver carboxylates have shown that the size of the silver particles formed can be dependent on the length of the alkyl chain of the carboxylate ligand, with longer chains leading to the formation of smaller nanoparticles. imaging.org

It has been noted that UV exposure at room temperature is believed to control the nucleation of silver particles during the decomposition of silver neodecanoate in ink formulations. manchester.ac.uk The UV-Vis absorption spectra of silver nanoparticles, the product of this decomposition, typically show a surface plasmon resonance peak in the range of 380-450 nm. hw.ac.uk The evolution of this peak can be used to monitor the formation of nanoparticles during the photochemical process.

Table 1: General Wavelength Effects on Silver Carboxylate Photoreactivity

Wavelength RangeGeneral EffectExpected Outcome for this compound
UVA (320-400 nm) Photo-induced reduction of Ag(I) to Ag(0)Formation of silver nanoparticles
UVB (280-320 nm) Potentially higher energy for bond cleavageMay lead to faster decomposition rates
UVC (100-280 nm) High energy, can induce various side reactionsIncreased potential for ligand degradation and complex reaction pathways
Visible (>400 nm) Generally less effective for initiating photodecompositionSlower or negligible photoreaction

Redox Chemistry and Electron Transfer Mechanisms of this compound

The redox chemistry of this compound is fundamental to its application as a precursor for metallic silver. The central silver(I) ion can be reduced to its metallic state (Ag⁰) through the gain of an electron. This process can be initiated thermally, photochemically, or electrochemically.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry (CV). CV allows for the quantification of the redox potentials of the Ag⁺/Ag⁰ couple in a specific chemical environment. While detailed electrochemical data specifically for this compound is sparse in the literature, general principles suggest that the branched neodecanoate ligand influences the reduction potential of the silver ion. The steric bulk of the neodecanoate ligand can affect the solvation sphere around the silver ion and, consequently, the energy required for its reduction.

For conductive ink applications, the electrochemical properties are critical. The reduction of the silver(I) ion is a key step in the formation of conductive silver tracks. The choice of the carboxylate ligand and any counterions present can influence the conductivity of the resulting silver features. For instance, the use of ammonium (B1175870) salts as counterions has been shown to facilitate the generation of smaller silver nanoparticles, which can enhance the sheet resistance of the conductive film.

Heterogeneous Electron Transfer Processes at Interfaces

Heterogeneous electron transfer is a critical process in many applications of this compound, particularly when it is used as a precursor for the deposition of silver films or nanoparticles onto a substrate. This process involves the transfer of an electron from a separate phase (e.g., an electrode or a reducing agent in solution) to the silver(I) ion at the interface.

In the context of focused electron beam induced deposition (FEBID), gaseous precursor molecules of silver(I) carboxylates are adsorbed onto a substrate surface. A focused electron beam then induces the decomposition of these precursors, leading to the formation of metallic silver nanostructures. The mechanism is thought to involve electron impact ionization of the silver carboxylate, leading to the release of volatile byproducts such as CO₂ and an alkyl radical, which can then be converted to a stable and volatile alkene. This process is a form of direct-write nanofabrication where the electron transfer is highly localized.

The nature of the interface plays a crucial role in the efficiency of the electron transfer. For example, in the formation of silver films on semiconductor surfaces like zinc oxide (ZnO), the interface chemistry can lead to the formation of defect states that facilitate charge transfer. The interaction between the silver precursor and the substrate can lead to the formation of an interface-specific optical transition, which can be excited to promote electron trapping at the interface and the subsequent reduction of silver ions.

Ligand Exchange and Coordination Sphere Dynamics

The neodecanoate ligand in this compound is coordinated to the silver(I) ion through its carboxylate group. The dynamics of this coordination, including the exchange of the neodecanoate ligand with other ligands, are important for understanding its reactivity and for the synthesis of new silver complexes.

Kinetics of Ligand Substitution Reactions in Solution

Ligand substitution reactions involve the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands. For silver(I) complexes, these reactions can proceed through various mechanisms, including associative, dissociative, and interchange pathways. The kinetics of these reactions, i.e., the rates at which they occur, are influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the temperature.

While specific kinetic data for ligand substitution reactions of this compound are not widely available, studies on other silver(I) complexes provide insights into the expected behavior. For example, the exchange of ligands in N-heterocyclic carbene (NHC) silver(I) complexes has been studied using variable-temperature NMR spectroscopy, revealing an associative mechanism for the exchange process. The bulky and branched structure of the neodecanoate ligand would likely influence the kinetics of its substitution, potentially favoring a dissociative or interchange mechanism due to steric hindrance around the silver center.

Rapid ligand exchange can be advantageous in certain applications. For instance, in the formulation of conductive inks, the presence of ligands that can be easily displaced can facilitate the reduction of the silver ion and the formation of a pure silver deposit upon curing.

Formation of Mixed-Ligand Silver(I) Complexes

This compound can react with other ligands to form mixed-ligand complexes, where the silver ion is coordinated to both a neodecanoate ligand and one or more other ligands. The formation of such complexes is governed by the relative stability of the coordination bonds and the concentrations of the respective ligands.

The synthesis of mixed-ligand silver(I) complexes often involves the reaction of a silver carboxylate with a neutral donor ligand, such as an N-heterocycle or a phosphine (B1218219). For example, the reaction of silver(I) carboxylates with triphenylphosphine (B44618) (Ph₃P) can lead to the formation of four-coordinate, tetrahedral bis(phosphine) complexes. The carboxylate ligand in these complexes can adopt a chelating coordination mode.

The formation of mixed-ligand complexes can significantly alter the properties of the silver center, including its solubility, stability, and reactivity. By carefully selecting the ancillary ligands, it is possible to tune the properties of the resulting silver complex for specific applications. The stability of these mixed-ligand complexes can be quantified by their formation constants (or stability constants), which describe the equilibrium between the free metal ion, the ligands, and the complex in solution.

Catalytic Applications and Mechanistic Insights of Silver 1+ Neodecanoate

Role as a Precursor for Heterogeneous Silver Catalysts

Silver(1+) neodecanoate is a well-established precursor for the synthesis of heterogeneous silver catalysts, primarily in the form of silver nanoparticles (AgNPs). The branched-chain neodecanoate ligand enhances the solubility of the silver salt in non-aqueous, organic solvents, which is advantageous for the controlled synthesis of catalytic materials. The thermal decomposition of this compound is a common and effective method for producing AgNPs with controllable size and shape, which are crucial parameters for catalytic activity and selectivity.

Mechanistic Investigations of Silver Nanoparticle Formation for Catalysis

The formation of silver nanoparticles from this compound is a complex process that involves nucleation and growth stages. The thermal decomposition of the silver-oleate complex, which is structurally similar to silver neodecanoate, has been studied to understand this process. When heated, the silver carboxylate complex dissociates into silver cations and carboxylate ions. Subsequently, the silver cations are reduced to form silver atoms (Ag⁰), which then aggregate to form nuclei. These nuclei act as seeds for further growth, leading to the formation of nanoparticles. The neodecanoate ligand can also act as a capping agent, adsorbing to the surface of the growing nanoparticles and preventing their agglomeration, thus controlling their final size and morphology.

The decomposition of the precursor can be influenced by various factors, including temperature, heating rate, and the presence of other chemical species that can act as reducing or capping agents. For instance, the use of a reducing agent like benzyl (B1604629) alcohol with a silver neodecanoate extract has been shown to produce nonspherical silver nanoparticles, such as triangular and hexagonal plates. Understanding the kinetics and mechanism of this decomposition is crucial for the rational design of silver nanocatalysts with desired properties.

A plausible general mechanism for the formation of silver nanoparticles from a silver carboxylate precursor can be summarized as follows:

Decomposition of the Precursor: Ag(C₁₀H₁₉O₂) → Ag⁺ + C₉H₁₉COO⁻

Reduction of Silver Ions: Ag⁺ + e⁻ → Ag⁰

Nucleation: nAg⁰ → (Ag⁰)n

Growth: (Ag⁰)n + mAg⁰ → (Ag⁰)n+m

The source of electrons for the reduction of Ag⁺ can vary depending on the reaction conditions and may involve the decomposition of the carboxylate ligand or the presence of an external reducing agent.

Identification of Surface Active Sites on Silver Nanocatalysts

The catalytic activity of silver nanoparticles is highly dependent on the nature of their surface active sites. These sites are typically atoms with low coordination numbers, such as those found at corners, edges, and defect sites on the nanoparticle surface. These atoms are more electronically unsaturated and can more readily interact with reactant molecules.

For silver nanocatalysts derived from this compound, the surface is often passivated by neodecanoate ligands or their decomposition products. While these capping agents are essential for controlling nanoparticle growth and stability, they can also block active sites. Therefore, a post-synthesis treatment, such as mild heating or washing, is often necessary to partially remove the capping layer and expose the catalytically active silver surface.

The identification of specific active sites on silver nanocatalysts is a challenging task that often requires a combination of experimental techniques and theoretical calculations. Techniques such as transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and infrared (IR) spectroscopy of adsorbed probe molecules can provide valuable information about the surface structure and composition of the nanocatalysts. For example, IR studies on silver nanoparticles derived from carboxylate precursors have indicated that the carboxylate groups can bind to the silver surface in different coordination modes, such as bridging bidentate, which can influence the electronic properties of the surface silver atoms and, consequently, their catalytic activity.

Reaction Pathways and Selectivity in Heterogeneous Reactions

Silver nanoparticles derived from this compound have shown catalytic activity in a variety of heterogeneous reactions, particularly in oxidation and reduction reactions. The reaction pathways and selectivity are strongly influenced by the size, shape, and surface properties of the AgNPs, as well as the reaction conditions.

In selective oxidation reactions, such as the oxidation of alcohols, the active sites on the silver surface are believed to facilitate the adsorption of the alcohol and the activation of an oxidizing agent, such as molecular oxygen. The reaction mechanism is thought to involve the formation of an alkoxide intermediate on the silver surface, followed by β-hydride elimination to yield the corresponding aldehyde or ketone. The selectivity towards the desired product can be enhanced by controlling the nanoparticle size and the nature of the support material.

For instance, in the gas-phase oxidation of octan-1-ol, silver nanoparticles have demonstrated high selectivity to the corresponding aldehyde. The selectivity of silver-catalyzed oxidation reactions can be influenced by the reaction temperature and the presence of promoters or co-catalysts.

The following table summarizes the performance of a silver nanocatalyst in the oxidation of 1-octanol:

Temperature (°C)Conversion (%)Selectivity (%)
30065.296.2
35090.096.1
40095.590.8

In reduction reactions, such as the reduction of nitroaromatic compounds, silver nanoparticles can act as effective catalysts for the transfer of hydrogen from a hydrogen donor to the nitro group. The surface of the AgNPs can activate both the hydrogen donor and the nitro compound, facilitating the reduction process with high efficiency and selectivity.

Homogeneous Catalysis Mediated by this compound

While this compound is predominantly used as a precursor for heterogeneous catalysts, there is growing interest in its application in homogeneous catalysis. In this context, the silver salt itself, or a soluble complex derived from it, acts as the catalyst in the reaction medium. Silver(I) salts are known to be effective in promoting a variety of organic transformations.

C-H Activation and Functionalization Reactions

Silver(I) salts, including carboxylates like neodecanoate, have been widely employed as additives in transition metal-catalyzed C-H activation reactions. nih.gov Their role is often multifaceted, acting as a halide scavenger, an oxidant, or a co-catalyst that facilitates the C-H activation step.

In some cases, silver carboxylates have been shown to be directly involved in the C-H activation process. The carboxylate ligand can act as a proton shuttle, assisting in the deprotonation of the C-H bond in a concerted metalation-deprotonation (CMD) mechanism. While direct catalysis by this compound in C-H functionalization is not extensively documented, the behavior of other silver carboxylates suggests its potential in this area.

A general representation of the role of a silver(I) salt in a palladium-catalyzed C-H arylation is the formation of a heterodimeric Pd-Ag complex, which can facilitate the C-H activation step. ccspublishing.org.cn

Electrophilic Activation and Oxidation Reactions

The Lewis acidic nature of the silver(I) ion in this compound allows it to act as an electrophilic activator for various functional groups. For example, silver(I) salts are known to activate alkynes towards nucleophilic attack, facilitating a range of addition and cyclization reactions.

Furthermore, silver(I) compounds can act as homogeneous catalysts in oxidation reactions. A notable example is the silver(I)-catalyzed aerobic oxidation of aldehydes to carboxylic acids in water. nih.govnih.gov This reaction proceeds under mild conditions with atmospheric oxygen as the oxidant. The proposed mechanism involves the coordination of the aldehyde to a silver(I)-hydroxo complex, followed by a hydride transfer to generate a silver(I)-hydride species and the carboxylic acid product. The silver(I) catalyst is then regenerated by oxidation with oxygen.

The following table presents a selection of aldehydes that have been successfully oxidized to their corresponding carboxylic acids using a homogeneous silver(I) catalyst:

AldehydeProductYield (%)
BenzaldehydeBenzoic acid99
4-Methoxybenzaldehyde4-Methoxybenzoic acid98
CinnamaldehydeCinnamic acid95
HexanalHexanoic acid97

This demonstrates the potential of soluble silver(I) species, such as those that could be generated from this compound under appropriate conditions, to catalyze important oxidative transformations.

Cycloaddition and Coupling Reactions

While specific research focusing solely on this compound as a primary catalyst in cycloaddition and coupling reactions is limited in publicly available literature, the broader class of silver compounds, including various silver salts and silver nanoparticles derived from precursors like silver neodecanoate, demonstrates significant catalytic activity in these transformations. Silver catalysts are valued for their unique reactivity, often complementary to other transition metals, and their ability to activate unsaturated bonds. rsc.org

Silver-catalyzed cycloaddition reactions are powerful tools for the synthesis of complex cyclic molecules. researchgate.net For instance, silver salts can catalyze [3+2] cycloaddition reactions. In one example, a silver catalyst was used in the decarbonylative [3+2] cycloaddition of cyclobutenediones with formamides to produce γ-aminobutenolides. nih.govmdpi.com Although various silver salts were screened, this highlights the general capability of silver(I) species to catalyze such transformations. The proposed mechanism involves the initial chelation of the silver ion to a carbonyl group, followed by ring-opening and extrusion of carbon monoxide. mdpi.com

Another significant area is the 1,3-dipolar cycloaddition of azomethine ylides. Silver acetate (B1210297) (AgOAc), in combination with a phosphine (B1218219) ligand, has been shown to be an effective catalyst system for the diastereoselective cycloaddition of fluorinated azomethine ylides with activated olefins to furnish fluorinated pyrrolidines. researchgate.net The efficiency of these reactions often relies on the presence of a coordinating group on the imine, facilitating the interaction with the silver catalyst. researchgate.net

In the realm of coupling reactions, silver compounds have been employed as catalysts, particularly in Sonogashira-type couplings. While traditionally catalyzed by palladium and copper, silver-catalyzed alternatives have been developed. For example, silver iodide has been used to catalyze the coupling of terminal alkynes with aryl iodides and bromides. scispace.comresearchgate.net Silver's role can sometimes be as a co-catalyst; for instance, silver oxide has been used in stoichiometric amounts in copper-free Sonogashira couplings. wikipedia.org There is also evidence from NMR studies of a π-alkyne-silver complex in palladium and silver co-catalyzed Sonogashira reactions, suggesting a direct role for silver in activating the alkyne. libretexts.org

The following table summarizes representative examples of silver-catalyzed cycloaddition and coupling reactions, illustrating the scope of silver catalysis in this domain.

Reaction TypeSilver Catalyst/PrecursorSubstratesProductKey Features
[3+2] CycloadditionAgSbF₆Cyclobutenedione and Formamideγ-AminobutenolideDecarbonylative process; other silver salts also effective. mdpi.com
1,3-Dipolar CycloadditionAgOAc/PPh₃Fluorinated Azomethine Ylide and OlefinFluorinated PyrrolidineHigh diastereoselectivity; requires a coordinating group. researchgate.net
Sonogashira CouplingSilver Iodide/PPh₃Terminal Alkyne and Aryl Iodide/BromideCross-Coupling ProductEfficient silver-catalyzed alternative to Pd/Cu systems. scispace.comresearchgate.net

Role in Organometallic Catalysis Cycles

The catalytic utility of silver compounds, including this compound, is intrinsically linked to their role within organometallic catalytic cycles. Silver(I) is a soft Lewis acid and can engage in various elementary steps such as oxidative addition, reductive elimination, and transmetalation, sometimes involving Ag(I)/Ag(III) redox cycles. researchgate.netresearchgate.net While detailed mechanistic studies specifically implicating this compound are not abundant, the behavior of other silver carboxylates and salts provides insight into its potential roles.

Ligand Effects on Catalytic Performance and Turnover Frequencies

The ligands coordinated to a metal center are crucial in dictating the catalyst's performance, including its activity, selectivity, and stability. In the case of this compound, the neodecanoate anion itself acts as a ligand. Its structure has several important implications for catalytic applications.

Solubility: The neodecanoate ligand is a branched-chain carboxylate. The bulky and branched alkyl groups enhance the solubility of the silver salt in non-aqueous, organic solvents. This is a significant advantage for homogeneous catalysis, allowing for higher concentrations of the catalyst in the reaction medium.

Steric Hindrance: The steric bulk of the neodecanoate ligand can influence the coordination environment of the silver ion. This can affect the accessibility of substrates to the catalytic center and may play a role in the stereoselectivity of certain reactions.

Precursor Stability and Nanoparticle Formation: The structure of the carboxylate ligand affects the thermal decomposition properties of the silver salt. this compound is a common precursor for the synthesis of silver nanoparticles, which are themselves active catalysts. cymitquimica.comresearchgate.net The neodecanoate ligand can act as a capping agent during nanoparticle formation, influencing the size and dispersity of the resulting nanoparticles.

The introduction of additional ligands can further modify the catalytic performance. For instance, in many silver-catalyzed reactions, phosphine ligands are added to tune the electronic and steric properties of the active species. researchgate.net In the case of silver carboxylates, the addition of amine ligands can change the coordination mode of the carboxylate group from a bridging bidentate to a chelating bidentate fashion, which alters the structure and reactivity of the complex. nih.gov

Regeneration Mechanisms of the Active Silver Catalyst Species

For a catalytic cycle to be sustained, the active catalyst must be regenerated after each turnover. In many silver-catalyzed reactions, the active species is Ag(I). However, under certain reaction conditions, Ag(I) can be reduced to Ag(0), which may be the active catalyst in some cases (e.g., as nanoparticles) or an inactive species in others. researchgate.net The regeneration of the Ag(I) catalyst is therefore a crucial step in many catalytic cycles.

One proposed mechanism for the regeneration of Ag(I) involves a redox cycle where Ag(I) is first reduced to Ag(0) by a substrate or reagent, and the resulting Ag(0) is then re-oxidized to Ag(I) by another component in the reaction mixture, such as an oxidant. For example, in a silver-catalyzed aerobic oxidation, Ag(I) can be reduced to Ag(0) during the reaction, and molecular oxygen can then oxidize Ag(0) back to Ag(I), allowing the catalytic cycle to continue. researchgate.net

In the context of cross-coupling reactions, it has been proposed that silver can undergo a two-electron redox process, cycling between Ag(I) and Ag(III) states, analogous to palladium catalysis. researchgate.net In such a cycle, the Ag(I) species undergoes oxidative addition with a substrate to form an aryl-Ag(III) intermediate. Subsequent reductive elimination yields the product and regenerates the active Ag(I) catalyst. researchgate.netresearchgate.net

In industrial applications, the reactivation of silver catalysts is also a significant concern. For instance, in the production of ethylene (B1197577) oxide using a silver surface catalyst, the catalyst's activity can decrease over time. A patented method for regenerating such a catalyst involves treating it with ethylene oxide under the reaction conditions to restore its activity. google.com While this applies to a heterogeneous system, it underscores the importance of catalyst regeneration in practical applications.

Advanced Materials Science Applications Utilizing Silver 1+ Neodecanoate Precursors

Synthesis of Silver Nanostructures and Nanomaterials

As a functional precursor, silver(1+) neodecanoate is extensively used for generating a wide array of silver-containing materials. Its thermal decomposition is a common and effective method for producing stable, monodispersed silver nanoparticles. nih.govnih.govresearchgate.net The decomposition process can be controlled to yield nanostructures with specific properties tailored for various applications.

The synthesis of silver nanoparticles (AgNPs) with controlled physical characteristics is crucial as these properties dictate their functionality. This compound is a preferred precursor in methods like thermal decomposition, where heating the compound in the presence of capping agents leads to the formation of AgNPs. researchgate.net The neodecanoate ligand itself can function as a capping agent, influencing the final size and dispersion of the nanoparticles. Research has shown that branched-chain carboxylates, such as neodecanoate, can lead to larger and more polydisperse nanoparticles compared to linear-chain carboxylates.

The reaction conditions play a critical role in determining the final attributes of the AgNPs. confer.cznih.gov Factors such as temperature, reaction time, pH, and the concentration of the precursor and reducing agents can be precisely adjusted to control nucleation and growth, thereby tailoring the size and shape of the resulting nanoparticles. nih.govmdpi.com For instance, a direct synthesis method involving the decomposition of silver carboxylate precursors under hydrogen pressure has been shown to be fast, reproducible, and versatile, yielding spherical particles of 4–6 nm. researchgate.net

Synthesis MethodPrecursorKey ParametersResulting Nanoparticle CharacteristicsReference
Thermal DecompositionSilver-fatty acid complexDecomposition at 250°C in N2 atmosphereStable, mono-disperse silver nanoparticles researchgate.net
Thermal DecompositionSilver oxalateDecomposition in water or ethylene (B1197577) glycol with PVA as capping agentSpherical shape, size below 10 nm nih.gov
Hydrogen Pressure DecompositionSilver carboxylateDecomposition under H2 pressure (3 bars) in solutionSpherical particles, 4–6 nm dimensions researchgate.net
Chemical ReductionSilver Nitrate (B79036)Control of reaction time, temperature, and pHDispersed nanoballs, average size of 60.25 nm at pH 8 nih.gov
Table 1: Research findings on the controlled synthesis of silver nanoparticles using various methods and precursors.

The fabrication of anisotropic silver nanostructures, such as nanowires (AgNWs) and nanoplates, is of great interest due to their unique shape-dependent optical and electrical properties. rsc.orgnih.gov While the polyol method using precursors like silver nitrate is common for AgNW synthesis, the principles of controlled crystal growth can be applied to systems using this compound. espublisher.comnih.gov The synthesis of these one-dimensional nanostructures relies on anisotropic growth, where different crystallographic facets grow at different rates. nih.gov

The use of capping agents and directing agents is essential to control this anisotropic growth. For instance, in a one-pot green synthesis method, "hairy" cellulose (B213188) nanocrystals (CNCs) have been used as a single agent to mediate differential crystal growth, acting as a nucleation site, redox agent, and stabilizer to produce triangular, hexagonal, and dendritic silver nanostructures from a silver salt precursor. rsc.org The carboxyl groups on the surface of the CNCs play a key role in controlling the shape of the resulting nanoplates. rsc.org This highlights the potential for using carboxylate-containing precursors like this compound in conjunction with structure-directing agents to achieve a variety of anisotropic silver nanomaterials.

Core-shell nanostructures, which combine the properties of two different materials, offer enhanced functionality for applications in catalysis, sensing, and biomedicine. mdpi.com Silver nanoparticles synthesized from this compound can serve as the "core" in these architectures. A secondary material is then deposited as a "shell" around the silver core.

A common example is the Ag/Au bimetallic core-shell nanostructure, which combines the excellent plasmonic properties of a silver core with the chemical stability of a gold shell. mdpi.com Synthesis strategies often involve seed-mediated growth, where pre-synthesized silver nanoparticles act as seeds for the subsequent reduction of a gold precursor onto their surface. mdpi.com Similarly, silver nanoparticles can be coated with silica (B1680970) (SiO2) to form Ag@SiO2 core-shell structures, which can improve the stability and biocompatibility of the silver core. rsc.org

In another approach, core-shell nanoparticles (Fe3O4@PDA) have been decorated with silver nanoparticles in a green synthesis method. nih.gov In this process, the polydopamine (PDA) layer acts as both a support and a reducing agent, allowing for the deposition of well-dispersed silver nanoparticles without an external reducing agent, which prevents aggregation and enhances catalytic stability. nih.gov

Deposition Techniques for Silver Thin Films and Coatings

This compound is also a valuable precursor for depositing silver thin films and coatings, which are essential for applications in microelectronics and as reflective or conductive layers. americanelements.comgoogle.com Its solubility and defined decomposition temperature allow for its use in both solution-based and vapor-phase deposition techniques. researchgate.netcymitquimica.com

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-purity, uniform thin films. nih.gov The selection of a suitable precursor is critical for a successful CVD process, requiring a compound with sufficient volatility, thermal stability, and the ability to decompose cleanly to the desired material. researchgate.netmdpi.commdpi.com

Silver carboxylates, including this compound, are a class of compounds actively studied for use in gas-phase deposition processes. mdpi.compwr.edu.pl The properties of these precursors must be carefully balanced for effective use in CVD. researchgate.net While some silver carboxylates require relatively high sublimation temperatures, which can be a drawback, modifications to the ligand structure, such as fluorination or the formation of adducts with other ligands like tertiary phosphines, can improve volatility and thermal stability. pwr.edu.plresearchgate.net For instance, silver fluorocarboxylate tertiary phosphine (B1218219) complexes have been successfully used as precursors for the CVD of silver films at temperatures between 403 and 423 K. pwr.edu.pl The ability of CVD to precisely control the growth of metallic layers makes it a promising method for fabricating silver nanoparticle coatings with defined structures and morphologies. nih.govmdpi.com

Atomic Layer Deposition (ALD) is a variant of CVD that allows for the deposition of ultrathin, highly conformal films with atomic-level precision. mdpi.com This is achieved through sequential, self-limiting surface reactions. wayne.edu ALD imposes even more stringent requirements on precursors compared to CVD, demanding a specific temperature window where the precursor is volatile but thermally stable and can undergo self-limiting chemisorption. mdpi.comwayne.edu

The development of thermally stable silver precursors has been a significant challenge for thermal ALD processes. wayne.edu While many silver compounds have low thermal stability, researchers have explored various classes of volatile silver complexes, including β-diketonates and pyrazolates, as potential ALD precursors. researchgate.netwayne.edu For example, a silver film has been deposited using ((hexafluoroacetylacetonato) silver (I) (1,5-cyclooctadiene)) as the metal source with propan-1-ol as a co-reactant within a narrow ALD temperature window of 123–128 °C. liverpool.ac.uk Another process utilized triethylphosphine-(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)-silver(I) for ALD of silver-containing layers. uark.edu Although silver carboxylates like neodecanoate are not yet standard ALD precursors, ongoing research into precursor design, including the use of various ligand families like alkoxides and amidinates, aims to develop more robust and efficient ALD processes for high-quality silver thin films. researchgate.nettue.nl

Integration into Polymer Composites and Hybrid Systems

Role of this compound in Polymer Functionalization

This compound serves as a versatile precursor for the in situ synthesis of silver nanoparticles (AgNPs) within polymer matrices, leading to the formation of functionalized polymer nanocomposites. researchgate.netrsc.org This approach offers several advantages over the direct incorporation of pre-synthesized nanoparticles, including better dispersion and control over the nanoparticle size and distribution within the polymer. nih.gov

The process typically involves dissolving or dispersing silver neodecanoate within a polymer matrix or a solution containing the polymer. Subsequently, a reduction step is initiated to convert the silver ions into metallic silver nanoparticles. This reduction can be achieved through various methods, including thermal decomposition or chemical reduction. nih.govresearchgate.net The thermal decomposition of silver neodecanoate within the polymer matrix is a straightforward method where heating the composite material to a specific temperature triggers the breakdown of the silver salt and the formation of AgNPs. nih.gov

The polymer matrix itself can play a crucial role in the synthesis and stabilization of the nanoparticles. For instance, polymers with functional groups can act as capping agents, controlling the growth of the nanoparticles and preventing their agglomeration. nih.gov This results in a hybrid material where the silver nanoparticles are intimately integrated into the polymer structure, imparting new functionalities such as antimicrobial properties or electrical conductivity. researchgate.netnih.gov

Research has shown the successful in situ synthesis of AgNPs in a poly(vinyl acetate-co-butyl acrylate-co-neodecanoate) (VAVTD) terpolymer water emulsion. researchgate.net In this system, the terpolymer acts as a stabilization matrix for the newly formed AgNPs. researchgate.net This method highlights the dual role of the polymer as both the host matrix and a stabilizer for the nanoparticles, leading to stable hybrid materials with potential applications in areas like antibacterial coatings. researchgate.net

Interfacial Interactions and Morphology in Polymer-Silver Nanocomposites

The nature of the polymer and the conditions of nanoparticle formation play a significant role in determining the type and strength of these interactions. In some cases, charge transfer interactions can occur between the silver nanoparticles and the polymer matrix. researchgate.net For example, such interactions have been observed in Ag/polymethyl methacrylate (B99206) (PMMA) nanocomposites. researchgate.net These interactions can influence the electronic properties of the composite and contribute to the stability of the nanoparticle dispersion.

The morphology of the resulting nanocomposite, including the size, shape, and distribution of the silver nanoparticles, is a direct consequence of the synthesis conditions and the interfacial interactions. The use of silver neodecanoate as a precursor allows for the formation of spherical silver nanoparticles. researchgate.net The concentration of the precursor and the rate of decomposition or reduction will affect the nucleation and growth of the nanoparticles, thereby influencing their final size. mdpi.com

The dispersion of the nanoparticles within the polymer matrix is a critical morphological feature. Poor dispersion can lead to the formation of aggregates, which can act as stress concentration points and negatively impact the mechanical properties of the composite. manchester.ac.uk The in situ synthesis approach using silver neodecanoate generally promotes better dispersion compared to the ex-situ mixing of pre-formed nanoparticles. nih.gov The polymer matrix can encapsulate the growing nanoparticles, preventing their agglomeration and leading to a more uniform distribution. nih.gov

The table below presents key findings on the interfacial interactions and morphology in polymer-silver nanocomposites.

Interactive Data Table: Interfacial Interactions and Morphology in Polymer-Silver Nanocomposites

Polymer MatrixSilver PrecursorNanoparticle Synthesis MethodKey Interfacial InteractionObserved MorphologyImpact on PropertiesReference
Acrylonitrile styrene (B11656) copolymer / Polymethyl methacrylate (PMMA)Silver ions (general)Microemulsion systemAg-polymer charge transferSphere-like silver nanoparticlesNot specified researchgate.net
Poly(vinyl acetate-co-butyl acrylate-co-neodecanoate) (VAVTD)Silver nitrate (for AgNP synthesis within the terpolymer)In situ reductionStabilization by the terpolymer matrixWell-stabilized AgNPsPotential antibacterial properties researchgate.net
General PolymersSilver carboxylates (general)Thermal decompositionCapping by polymer functional groupsControlled nanoparticle size and prevention of agglomerationEnhanced stability and functionality nih.gov
Polystyrene (PS)Not specified (general study on interfaces)Nanoparticle embeddingPolymer-substrate interactionsVaried based on substrateInfluences apparent glass transition temperature nycu.edu.tw

Theoretical and Computational Chemistry Studies of Silver 1+ Neodecanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like silver(1+) neodecanoate. DFT calculations can elucidate the nature of the silver-oxygen bond, the charge distribution within the molecule, and predict various spectroscopic properties. While specific DFT studies on this compound are not abundant in publicly accessible literature, valuable insights can be drawn from computational studies on analogous silver carboxylate systems, such as silver acetate (B1210297) and silver pivalate. These simpler molecules serve as excellent models for the fundamental interactions occurring at the silver-carboxylate core of this compound. DFT calculations have been employed to investigate the role of silver carboxylates in promoting C-H activation pathways in catalysis, indicating the feasibility of modeling the electronic behavior of these complexes acs.org.

Molecular orbital (MO) analysis derived from DFT calculations provides a detailed picture of the bonding in this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In a typical silver carboxylate, the HOMO is expected to have significant contributions from the oxygen lone pairs of the carboxylate group, while the LUMO is likely centered on the silver(1+) ion. This distribution makes the oxygen atoms nucleophilic and the silver ion electrophilic.

The charge distribution, often quantified using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the ionic character of the Ag-O bond. The silver atom is expected to carry a significant positive charge, while the oxygen atoms of the carboxylate group bear negative charges. The neodecanoate ligand's bulky alkyl group, being primarily composed of carbon and hydrogen, will have a relatively neutral charge distribution, with slight polarization.

Table 1: Illustrative DFT-Calculated Properties for a Model Silver Carboxylate System (Note: This data is illustrative and based on typical values for similar compounds, as specific studies on this compound are not readily available.)

PropertyCalculated ValueDescription
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital energy, indicating the electron-donating ability of the molecule.
LUMO Energy-1.2 eVLowest Unoccupied Molecular Orbital energy, indicating the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVEnergy difference between HOMO and LUMO, related to the molecule's electronic stability and reactivity.
Mulliken Charge on Ag+0.65 ePartial positive charge on the silver atom, indicating a highly ionic Ag-O bond.
Mulliken Charge on O-0.55 e (each)Partial negative charge on the carboxylate oxygen atoms.
Ag-O Bond Length2.25 ÅThe calculated equilibrium distance between the silver ion and an oxygen atom of the carboxylate group.

DFT calculations can also predict spectroscopic properties, which are invaluable for characterizing the compound and comparing theoretical models with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. For this compound, absorptions in the UV region would likely be due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from an orbital primarily located on the carboxylate ligand to an orbital centered on the silver ion.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted by calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁰⁹Ag). These calculations are highly sensitive to the molecular geometry and electronic environment, providing a stringent test of the computational model. For this compound, DFT could predict the chemical shifts of the protons and carbons in the neodecanoate ligand.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes, representing typical outputs of computational spectroscopic predictions.)

SpectrumPredicted FeatureAssignment
UV-Visλ_max ≈ 220 nmLigand-to-Metal Charge Transfer (LMCT)
¹³C NMRδ ≈ 180 ppmCarboxylate Carbon (COO)
¹³C NMRδ ≈ 20-50 ppmAlkyl Carbons of Neodecanoate
¹H NMRδ ≈ 0.8-1.5 ppmProtons of the Neodecanoate Alkyl Group

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can provide insights into the dynamic processes such as solvation, diffusion, and conformational changes of this compound in different environments.

In solution, MD simulations can reveal the structure of the solvation shell around the this compound molecule. The nature of the solvent will dictate how it interacts with the polar silver-carboxylate head and the nonpolar alkyl tail. In polar solvents, solvent molecules would be expected to coordinate with the silver ion and form hydrogen bonds with the carboxylate oxygens. In nonpolar solvents, the interactions would be weaker, dominated by van der Waals forces.

In the solid state, silver carboxylates often form dimeric structures with Ag-Ag interactions researchgate.net. MD simulations can be used to study the stability of these crystal structures at different temperatures and pressures, as well as to investigate the nature of the intermolecular forces, which are crucial for understanding the material's bulk properties.

MD simulations, particularly with enhanced sampling techniques, can be used to explore the pathways and free energy barriers for the dissociation of the neodecanoate ligand from the silver ion. This is a critical step in the thermal decomposition of this compound to form silver nanoparticles. The simulations could show how the Ag-O bond breaks and how the subsequent diffusion of the dissociated species occurs. The association of ligands with a silver center, relevant in ligand exchange reactions, can also be modeled.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical methods, including DFT, are essential for studying the mechanisms of chemical reactions involving this compound. A key reaction is its thermal decomposition, which is a fundamental process in the formation of conductive silver inks. This decomposition often proceeds through radical pathways, similar to the Hunsdiecker reaction adichemistry.comorganic-chemistry.orgwikipedia.orgchemistnotes.comstudysmarter.co.uk.

By calculating the energies of reactants, products, and, crucially, the transition states and intermediates along a proposed reaction coordinate, a detailed picture of the reaction mechanism can be constructed. For the thermal decomposition of this compound, a plausible pathway involves the homolytic cleavage of the Ag-O bond to form a silver(0) atom and a neodecanoyloxyl radical. This radical can then undergo rapid decarboxylation to produce carbon dioxide and a neodecyl radical.

Table 3: Illustrative Calculated Energetics for the Decomposition of a Model Silver Carboxylate (Note: This data is illustrative and based on general knowledge of similar radical decomposition reactions.)

SpeciesDescriptionRelative Energy (kcal/mol)
AgOOC-RReactant Silver Carboxylate0
[Ag···OOC-R]‡Transition State for Ag-O Bond Cleavage+30
Ag• + •OOC-RSilver Atom and Carboxyl Radical Intermediate+20
[•OOC-R]‡Transition State for Decarboxylation+25
Ag• + CO₂ + •RProducts: Silver Atom, Carbon Dioxide, Alkyl Radical-10

These computational studies, while often performed on model systems due to the complexity of the full this compound molecule, provide invaluable qualitative and quantitative insights into its chemical behavior. They are crucial for the rational design of new silver precursors and for optimizing the conditions under which they are used to generate functional silver-based materials.

Energetic Profiles of Key Reaction Steps during Decomposition or Catalysis

Detailed energetic profiles, including activation energies (Ea) and reaction enthalpies, are crucial for understanding the feasibility and kinetics of the decomposition of this compound and its role in catalysis. Lacking direct computational data for this compound, we can infer the energetic landscape from experimental and computational studies on similar, simpler silver carboxylates.

Experimental studies on the thermal decomposition of silver acetate (CH₃COOAg), a close structural analog to silver neodecanoate, provide valuable data on the activation energies involved. These studies indicate that the decomposition process is complex, potentially involving multiple overlapping steps.

Activation Energies for the Thermal Decomposition of Silver Acetate
Study TypeReported Activation Energy (Ea)Notes
Systematic Kinetic and Morphological Analysis~75 kJ/molThis value was reported as the apparent activation energy for the overall decomposition process, which was interpreted as two partially overlapping reaction steps. researchgate.netsemanticscholar.orgacs.org
Non-Isothermal Decomposition Analysis80–140 kJ/molThe activation energy was found to vary with the extent of conversion, suggesting a multi-step decomposition mechanism. nih.gov

These experimental values for silver acetate suggest that the energy barrier for the decomposition of silver carboxylates is significant but achievable at moderately elevated temperatures. Computational studies on silver carboxylates, though not providing specific energetic data for the full decomposition pathway of neodecanoate, have focused on key elementary steps such as decarboxylation. DFT calculations on silver-catalyzed decarboxylation reactions of aryl carboxylic acids indicate that the mechanism initiates with a carboxylate complex of silver, followed by the ejection of CO₂. The energy barriers for these steps are influenced by steric and electronic effects of the carboxylate ligand.

Identification of Rate-Determining Steps and Reaction Pathways

Initial Dissociation: The process likely begins with the weakening and eventual cleavage of the Ag-O bond.

Decarboxylation: This is a crucial step involving the elimination of a molecule of carbon dioxide (CO₂).

Radical Formation and Subsequent Reactions: The organic part of the molecule forms a radical which can then undergo further reactions like disproportionation or combination.

Nucleation and Growth of Silver Nanoparticles: The resulting silver atoms aggregate to form nanoparticles.

In the context of catalysis, where silver nanoparticles derived from the decomposition of this compound can act as catalysts, computational studies have provided insights into reaction pathways. For example, in oxidation reactions, the adsorption and activation of reactants on the silver nanoparticle surface are critical steps. DFT studies have shown that the presence of surface and subsurface oxygen on silver can significantly influence the reaction barriers for CO oxidation.

Computational Design and Prediction of Novel Silver Neodecanoate Derivatives

Computational chemistry offers powerful tools for the in silico design and prediction of novel silver carboxylate derivatives with tailored properties. By modifying the structure of the neodecanoate ligand, it is possible to tune characteristics such as solubility, stability, decomposition temperature, and the morphology of the resulting silver nanoparticles.

Key strategies in the computational design of novel silver carboxylate precursors include:

Ligand Modification for Lower Decomposition Temperatures: The introduction of specific functional groups on the alkyl chain of the neodecanoate can influence its electronic properties and steric hindrance, thereby lowering the activation energy for decomposition. Computational screening can be employed to evaluate a library of potential ligands and predict their impact on the decomposition temperature. Studies on various ligands have shown that their structure and functional groups significantly influence their thermal stability and decomposition pathways. nih.gov

Enhancing Precursor Stability: For applications requiring long shelf-life and controlled decomposition, computational methods can be used to design ligands that form more stable silver complexes. DFT calculations can predict the binding energies of different ligands to the silver center, providing a measure of the complex's thermodynamic stability. The choice of ligand, including the presence of donor atoms like P, S, or N, can be systematically explored to enhance stability. mdpi.com

Controlling Nanoparticle Morphology: The nature of the carboxylate ligand and its decomposition byproducts can influence the nucleation and growth of silver nanoparticles, thereby controlling their size, shape, and dispersity. While direct computational prediction of nanoparticle morphology from the precursor structure is complex, molecular dynamics simulations can provide insights into the aggregation behavior of silver atoms in the presence of different ligand fragments.

Improving Solubility and Processability: For ink-based applications, the solubility of the silver precursor in various solvents is critical. Computational models can predict the solubility of different silver carboxylate derivatives, aiding in the design of precursors that are compatible with specific printing technologies.

While the direct computational design of novel this compound derivatives is an emerging area, the principles established from computational studies of other metal-organic precursors provide a clear roadmap for future research and development.

Methodologies for In Situ and Operando Investigations of Silver 1+ Neodecanoate Systems

Synchrotron-Based Techniques for Real-Time Analysis

Synchrotron radiation sources, with their high flux and tunable energy, are exceptionally powerful for probing the intricate details of materials transformations. rsc.orgcornell.edu

In-situ X-ray Diffraction (XRD) is an indispensable tool for monitoring the evolution of crystalline phases within a material as it undergoes thermal treatment. For systems involving Silver(1+) neodecanoate, this technique can track the decomposition of the precursor and the subsequent formation and growth of metallic silver crystallites in real-time.

Research has shown that this compound, when combined with silver oxide, significantly lowers the reduction temperature required to form metallic silver, from 400°C to as low as 180°C. researchgate.net An in-situ XRD experiment would allow for the continuous monitoring of this process. As the temperature is ramped, the diffraction peaks corresponding to the initial silver salt and oxide would decrease in intensity, while peaks characteristic of the face-centered cubic (FCC) structure of metallic silver would emerge and sharpen. researchgate.netnih.gov This provides critical data on phase transformation kinetics, crystallite size evolution, and the influence of processing parameters on the final product's structure.

Table 1: Illustrative Parameters for an In-Situ XRD Study of this compound Thermal Decomposition

Parameter Description Example Value
X-ray Source High-intensity source for rapid data acquisition. Synchrotron Radiation
Temperature Range Covers the decomposition of the precursor and sintering of silver. 25°C to 300°C
Heating Rate Controlled rate to study thermal kinetics. 10°C/min researchgate.net
Atmosphere Controlled environment to simulate processing conditions. Air or Inert Gas (N₂, Ar)
Detector 2D detector for capturing complete diffraction patterns quickly. Pilatus or Eiger Detector

| Data Acquisition Rate | Time resolution to capture transient phases. | 1 frame per 30 seconds |

Operando X-ray Absorption Spectroscopy (XAS) is a premier technique for elucidating the electronic structure and local atomic environment of a catalytic element while a reaction is actively occurring. nih.gov It provides invaluable insights into structure-activity relationships. nih.gov For catalytic systems derived from this compound, such as supported silver nanoparticles, operando XAS can unravel the nature of the active sites.

By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, researchers can determine the oxidation state of silver, its coordination number, and bond distances to neighboring atoms under reaction conditions. nih.gov For instance, synchrotron-based XANES has been effectively used to track the chemical transformation of silver nanoparticles from their elemental state (Ag(0)) to various oxidized species like Ag-O and Ag-S compounds. nih.gov In a hypothetical catalytic process using a catalyst derived from this compound, operando XAS could monitor these changes in real-time, correlating shifts in the silver's oxidation state or coordination environment with changes in catalytic activity and selectivity. nih.gov

Advanced Electron Microscopy for Real-Time Observation

Advanced electron microscopy techniques offer the unique ability to visualize nanoscale transformations directly, providing spatial information that complements spectroscopic methods.

Environmental Transmission Electron Microscopy (ETEM) enables the imaging of nanomaterials at atomic resolution under controlled gaseous environments and at elevated temperatures. This technique is ideally suited for observing the dynamic processes involved in the thermal decomposition of this compound to form silver nanoparticles. With ETEM, one could directly witness the nucleation of silver nanoparticles from the precursor, their subsequent growth through atomic addition or coalescence, and sintering phenomena at higher temperatures. These operando observations are critical for understanding how to control particle size, shape, and distribution, which are key parameters for catalytic and electronic applications. researchgate.net

Scanning Electron Microscopy (SEM) equipped with in-situ heating stages allows for the real-time observation of morphological changes on a material's surface during thermal processing. This is particularly relevant for studying the sintering of silver films or conductive inks derived from this compound.

Studies on the sintering of silver pastes often rely on ex-situ analysis, where the process is stopped at various points for characterization. researchgate.net In contrast, in-situ SEM allows for the continuous visualization of the entire process. One could directly observe the initial decomposition of the organic matrix, followed by the crucial stages of particle necking and densification of the silver film. Correlating these visual changes with real-time electrical resistance measurements provides a comprehensive understanding of how the microstructure evolves to form a conductive pathway. researchgate.net

Table 2: Sintering Stages of a this compound-Based Film Observable by In-Situ SEM

Stage Description Expected Observation
1. Solvent Evaporation Removal of residual solvents from the deposited ink. Initial changes in film texture and thickness.
2. Ligand Decomposition Thermal breakdown of the neodecanoate ligand. Gas evolution, significant mass loss, and initial formation of porous silver structure.
3. Particle Necking Initial fusion at the contact points between newly formed silver nanoparticles. Formation of "necks" or bridges between adjacent particles.

| 4. Densification | Reduction of pore volume and grain growth, leading to a more compact film. | Shrinkage of the film and coarsening of the silver grain structure. |

Vibrational Spectroscopy under Reaction Conditions

Operando vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides molecular-level information about the chemical species present during a reaction or transformation. rsc.orgnih.gov These techniques are highly sensitive to changes in chemical bonds and can be used to track the decomposition of the this compound precursor and identify reaction intermediates.

During the thermal decomposition of this compound, operando vibrational spectroscopy can monitor the characteristic vibrational modes of the carboxylate group. The disappearance of the C=O stretching bands would signal the breakdown of the neodecanoate ligand. researchgate.net This approach has been validated in studies monitoring the formation of silver nanoparticles, where Raman spectroscopy identified the involvement of silver carboxylate intermediates. redalyc.org Furthermore, the emergence of new bands, such as those corresponding to Ag-O stretches, can provide information on the formation of intermediate oxide species or the interaction of the nascent nanoparticles with the environment. nih.gov

Table 3: Key Vibrational Modes for Operando Spectroscopic Monitoring of this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
Carboxylate C=O Stretch 1300 - 1600 researchgate.net Tracks the presence and decomposition of the neodecanoate ligand.
Ag-O Stretch 250 - 280 nih.gov Indicates the coordination of silver to oxygen atoms, either in the precursor or in intermediate species.

| N-H Modes (if additives) | 500, 900-1000, 1500-1600 researchgate.net | Monitors the interaction and decomposition of amine-based stabilizing or reducing agents. |

Future Research Directions and Unexplored Avenues for Silver 1+ Neodecanoate

Exploration of Novel Coordination Modes and Polymeric Architectures

The field of coordination polymers (CPs) and metal-organic frameworks (MOFs) has seen extensive research, with silver-based structures showing promise due to their potential for high biocompatibility and biodegradability. mdpi.comnih.gov While much work has focused on ligands like aromatic carboxylates, the specific role of the bulky, branched neodecanoate ligand in forming complex polymeric architectures remains an underexplored frontier. researchgate.netbucea.edu.cn

Future research should focus on:

Controlling Dimensionality: Investigating how reaction conditions (e.g., solvents, temperature, pH) can be manipulated to control the self-assembly of silver(1+) neodecanoate into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.comresearchgate.netbucea.edu.cn The shape, flexibility, and functionality of the ligands play a crucial role in the rational design of these structures. bucea.edu.cn

Mixed-Ligand Systems: Exploring the synthesis of coordination polymers using this compound in combination with other organic linkers, such as bidentate N-donor ligands. bucea.edu.cnnih.gov This could lead to novel topologies and functionalities not achievable with a single ligand type.

Anion Influence: Systematically studying the influence of different counter-ions on the final structure of coordination polymers formed from this compound precursors. rsc.org The coordination ability and supramolecular interactions of anions can significantly impact the resulting architecture. bucea.edu.cn

The exploration of these areas could lead to the development of new silver-based MOFs and CPs with unique structural and functional properties. mdpi.com

Application in Emerging Fields of Sustainable Chemical Processes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact. this compound can play a role in this transition, particularly in catalysis and the sustainable synthesis of nanomaterials. mdpi.com

Unexplored avenues include:

Heterogeneous Catalysis: this compound is a precursor for silver nanoparticles (AgNPs), which are known for their catalytic activity. nih.gov Future work could focus on developing robust, reusable heterogeneous catalysts by immobilizing AgNPs derived from silver neodecanoate onto solid supports. These could be applied to a variety of organic transformations, potentially replacing less environmentally friendly catalysts. rsc.org

CO2 Utilization: Silver-catalyzed reactions have shown significant reactivity for the carboxylation and cyclization of certain organic molecules using carbon dioxide (CO2) under mild conditions. rsc.org Research could explore the potential of this compound, either directly or as a nanoparticle precursor, to catalyze reactions that convert CO2 into valuable chemicals, contributing to carbon capture and utilization strategies. rsc.org

Green Synthesis Routes: While traditional synthesis of this compound involves metathesis reactions, future research could focus on more sustainable methods. google.com This includes exploring solvent-free mechanochemical synthesis or utilizing bio-based materials as reducing and stabilizing agents for nanoparticle production from the precursor, aligning with green chemistry principles. mdpi.com

Research AreaPotential Sustainable ApplicationKey Advantages
Heterogeneous Catalysis Development of reusable catalysts for organic synthesis.Reduced waste, catalyst recyclability, potential for continuous flow processes. rsc.org
CO2 Utilization Catalytic conversion of CO2 into valuable chemicals.Use of a renewable feedstock, potential for carbon-neutral chemical production. rsc.org
Green Synthesis Eco-friendly production of silver nanoparticles.Reduced use of hazardous solvents and reagents, lower energy consumption. mdpi.com

Advanced Functional Material Design with Tailored Properties

This compound is a key component in metal-organic decomposition (MOD) inks for printed and flexible electronics. researchgate.net The branched neodecanoate ligand enhances solubility in organic solvents, a critical feature for formulating these inks. Future research can build upon this foundation to create materials with precisely controlled properties.

Key research directions include:

Tailored Conductive Inks: Systematically modifying the formulation of silver neodecanoate-based inks to achieve specific properties. researchgate.netcanada.ca This includes investigating the effects of different solvents, binders (like ethyl cellulose), and complexing agents on the sintering temperature, conductivity, and mechanical robustness of the resulting silver traces. canada.caresearchgate.net The goal is to develop low-temperature sintering inks suitable for a wider range of flexible substrates. researchgate.net

Nanoparticle Engineering: Refining the synthesis of silver nanoparticles from this compound to control their size, shape, and dispersity with high precision. The carboxylate ligand can act as a capping agent, and by modifying the reaction conditions or introducing other capping agents, it may be possible to produce nanoparticles with tailored optical or catalytic properties for use in sensors or biomedical applications. americanelements.com

Hybrid Materials: Creating composite and hybrid materials by incorporating this compound or its derived nanoparticles into various polymer or ceramic matrices. This could lead to materials with enhanced thermal conductivity, antimicrobial properties, or unique optical characteristics for applications ranging from advanced packaging to medical devices. cas.org

Integration into Quantum and Spintronic Materials

Quantum materials and spintronics are at the forefront of materials science, promising revolutionary advances in computing and data storage. researchgate.netazonano.com Spintronics utilizes the intrinsic spin of the electron, in addition to its charge, to carry information. azonano.com While direct research linking this compound to these fields is nascent, its role as a precursor to metallic silver structures presents intriguing, unexplored possibilities.

Future research could investigate:

Precursor for 2D Material Integration: Two-dimensional (2D) magnetic materials are being explored for high-density memory. researchgate.net this compound could be used as a MOD precursor to deposit ultra-thin silver films or nanostructures onto 2D materials. The interaction at the interface between silver and the 2D material could induce novel magnetic or electronic properties.

Doping and Intercalation: The compound could serve as a source for intercalating silver atoms into layered quantum materials, such as transition-metal dichalcogenides (TMDs). bgu.ac.il This process could fundamentally alter the electronic band structure and magnetic properties of the host material, potentially creating new materials for spintronic devices.

Nanoparticles in Spintronic Devices: Silver nanoparticles exhibit unique plasmonic properties. mdpi.com There is an opportunity to explore how embedding AgNPs, synthesized from silver neodecanoate, into spintronic device architectures (like magnetic tunnel junctions) could influence spin transport or allow for optical control of spin states. azonano.com The development of such technologies relies on finding materials with the exact required characteristics. bgu.ac.il

Methodological Innovations for Enhanced Characterization and Controlled Synthesis

Advancing the applications of this compound requires a deeper understanding of its chemical transformations and more precise control over its synthesis and the synthesis of materials derived from it.

Future efforts should be directed towards:

Advanced In-Situ Characterization: Employing advanced analytical techniques to monitor the decomposition of this compound and the subsequent formation of silver nanoparticles or films in real-time. This could involve techniques like in-situ transmission electron microscopy (TEM) or X-ray diffraction (XRD) to elucidate the mechanisms of nucleation and growth, providing critical insights for controlling the final material morphology. researchgate.net

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model the coordination behavior of the neodecanoate ligand with silver ions and to understand the reaction pathways of silver-promoted couplings and nanoparticle formation. nih.govnih.gov Such models can guide the rational design of new precursors and synthetic strategies.

Novel Synthesis Techniques: Moving beyond conventional batch synthesis to explore continuous flow reactors or aerosol-based methods for producing silver nanostructures from this compound. rsc.org These methods can offer better control over reaction parameters, leading to more uniform products and enabling scalable production. rsc.org A comparison of synthesis approaches highlights the trade-offs and potential for innovation.

Synthesis MethodDescriptionPotential Advantages for Ag-based Materials
Solvothermal/Hydrothermal Chemical reaction in a sealed, heated vessel containing a solvent (organic or water).Good control over particle morphology and size distribution.
Mechanochemical Using mechanical energy (e.g., grinding, milling) to induce chemical reactions.Solvent-free or low-solvent, green and efficient alternative.
Metal-Organic Decomposition (MOD) Thermal decomposition of an organometallic precursor, often in an ink formulation.Enables printing of conductive traces for electronics.
Continuous Flow Reagents are continuously pumped into a reactor where the reaction occurs.Enhanced control, scalability, and reproducibility. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity silver(1+) neodecanoate, and how do solvent choices influence yield and stability?

  • Methodological Answer : this compound is typically synthesized via metathesis reactions between silver nitrate and alkali metal neodecanoates (e.g., sodium neodecanoate) in non-polar solvents like toluene or xylene . Solvent selection impacts solubility and purity: toluene minimizes byproduct formation due to its low polarity, while xylene enhances precursor stability for long-term storage. Post-synthesis, vacuum drying at 60–80°C removes residual solvents. Purity (>97%) is confirmed via elemental analysis (Ag content) and FTIR to verify carboxylate coordination (C=O stretch at ~1550 cm⁻¹) .

Q. How can researchers characterize the thermal decomposition behavior of this compound for ink formulations?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals a two-stage decomposition: ligand loss (150–200°C) and Ag nanoparticle formation (200–250°C) . Differential scanning calorimetry (DSC) identifies exothermic peaks at ~200°C, correlating with Ag reduction. Researchers should optimize heating rates (5–10°C/min) to avoid incomplete decomposition. Post-annealing, X-ray diffraction (XRD) confirms cubic Ag crystallites (2θ = 38.1°, 44.3°) .

Q. What are the standard protocols for evaluating the solubility and stability of this compound in organic matrices?

  • Methodological Answer : Solubility is tested in solvents (e.g., toluene, terpineol) via gravimetric methods: dissolve 1–5 wt% precursor, filter (0.2 μm), and measure residual solids. Stability is assessed by monitoring viscosity (rotational viscometry) and UV-Vis absorbance (Ag⁺→Ag⁰ reduction) over 30 days. Ethyl cellulose (2–5 wt%) enhances ink stability by inhibiting agglomeration .

Advanced Research Questions

Q. How do ligand structure and counterion selection affect the electrochemical properties of this compound in conductive ink applications?

  • Methodological Answer : Branched neodecanoate ligands (vs. linear carboxylates) improve solubility and lower decomposition temperatures by reducing steric hindrance during Ag⁺ reduction . Counterions (e.g., NH₄⁺ vs. Na⁺) influence ink conductivity: ammonium salts generate smaller Ag nanoparticles (20–50 nm) via rapid ligand exchange, enhancing sheet resistance (<0.1 Ω/sq) . Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile) quantifies redox potentials for tailored ink design.

Q. What mechanisms explain discrepancies in reported decomposition temperatures (125°C vs. 200°C) for this compound?

  • Methodological Answer : Variations arise from experimental conditions:

  • Atmospheric effects : Air exposure oxidizes Ag nanoparticles, raising apparent decomposition temperatures .
  • Additives : Ethyl cellulose lowers decomposition onset by 50°C via catalytic ligand dissociation .
  • Heating rate : Slow ramping (2°C/min) delays peak decomposition, while fast ramping (20°C/min) skews TGA data. Controlled inert-gas purges (N₂/Ar) and in-situ XRD resolve these contradictions .

Q. Can this compound be integrated with flexible substrates without compromising mechanical durability?

  • Methodological Answer : Screen-printed Ag traces on PET/polyimide require adhesion promoters:

  • Surface pretreatment : O₂ plasma (50 W, 1 min) increases substrate roughness (AFM-measured Ra > 15 nm) for stronger bonding .
  • Hybrid inks : Blending this compound with polyvinylpyrrolidone (PVP, 1–3 wt%) reduces crack formation after bending cycles (1,000 cycles at 5 mm radius) . Peel-off tests (ASTM D3359) confirm adhesion grades >4B post-annealing.

Key Research Gaps

  • Long-term Stability : Degradation mechanisms of Ag traces under humidity/UV exposure remain unquantified.
  • Toxicity : Limited data on ecotoxicological impacts of neodecanoate ligands in environmental release scenarios.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.